3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide PF-06747711 is a potent and selective RORC2 modulator.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0539202
InChI: InChI=1S/C26H26F3N5O2/c1-15(2)25(36)34-9-7-17(8-10-34)19-14-33(3)23-21(19)22(26(27,28)29)20(13-31-23)32-24(35)18-6-4-5-16(11-18)12-30/h4-6,11,13-15,17H,7-10H2,1-3H3,(H,32,35)
SMILES: CC(C)C(=O)N1CCC(CC1)C2=CN(C3=NC=C(C(=C23)C(F)(F)F)NC(=O)C4=CC=CC(=C4)C#N)C
Molecular Formula: C26H26F3N5O2
Molecular Weight: 497.5 g/mol

3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide

CAS No.:

Cat. No.: VC0539202

Molecular Formula: C26H26F3N5O2

Molecular Weight: 497.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide -

Specification

Molecular Formula C26H26F3N5O2
Molecular Weight 497.5 g/mol
IUPAC Name 3-cyano-N-[1-methyl-3-[1-(2-methylpropanoyl)piperidin-4-yl]-4-(trifluoromethyl)pyrrolo[2,3-b]pyridin-5-yl]benzamide
Standard InChI InChI=1S/C26H26F3N5O2/c1-15(2)25(36)34-9-7-17(8-10-34)19-14-33(3)23-21(19)22(26(27,28)29)20(13-31-23)32-24(35)18-6-4-5-16(11-18)12-30/h4-6,11,13-15,17H,7-10H2,1-3H3,(H,32,35)
Standard InChI Key BIHPJIJLDNUDGH-UHFFFAOYSA-N
SMILES CC(C)C(=O)N1CCC(CC1)C2=CN(C3=NC=C(C(=C23)C(F)(F)F)NC(=O)C4=CC=CC(=C4)C#N)C
Canonical SMILES CC(C)C(=O)N1CCC(CC1)C2=CN(C3=NC=C(C(=C23)C(F)(F)F)NC(=O)C4=CC=CC(=C4)C#N)C
Appearance Solid powder

Introduction

Chemical and Physical Properties

Structural Characteristics

PF-06747711 contains multiple functional groups integrated into a complex framework. The core structure features a pyrrolo[2,3-b]pyridine scaffold with specific substitutions that contribute to its biological activity . These include:

  • A 3-cyano-substituted benzamide group

  • A trifluoromethyl substituent at the 4-position of the pyrrolo-pyridine

  • An N-methyl group on the pyrrole nitrogen

  • A 1-isobutyrylpiperidin-4-yl group at position 3 of the pyrrolo-pyridine

Physicochemical Properties

PropertyValue
CAS Number1892576-58-7
Molecular FormulaC₂₆H₂₆F₃N₅O₂
Molecular Weight497.51 g/mol
Physical AppearanceWhite to beige powder
Solubility in DMSO41.67 mg/mL (83.76 mM)
Log D3.7
Canonical SMILESO=C(NC1=CN=C(N(C)C=C2C3CCN(C(C(C)C)=O)CC3)C2=C1C(F)(F)F)C4=CC=CC(C#N)=C4

Sources:

The compound exhibits good solubility in DMSO but limited water solubility, consistent with its relatively lipophilic nature as indicated by its LogD value. For experimental applications, ultrasonic treatment is recommended to enhance dissolution in DMSO .

Mechanism of Action

RORC2 Inverse Agonism

PF-06747711 functions as a potent inverse agonist of retinoic acid receptor-related orphan C2 (RORC2, also known as RORγt), with an IC₅₀ of 4.1 nM in TR-FRET cofactor recruitment assays . This nuclear receptor plays a critical role in the development and function of Th17 cells, which are key producers of pro-inflammatory cytokines, particularly interleukin-17 (IL-17) .

The compound's high selectivity for RORC2 over related nuclear receptors RORA and RORB (IC₅₀ > 30 μM for both) is a significant feature that potentially reduces off-target effects. This selectivity profile was demonstrated in various assay formats, including TR-FRET and reporter assays .

Inhibition of IL-17 Production

One of the most important functional outcomes of PF-06747711's interaction with RORC2 is its potent inhibition of IL-17 production by human Th17 cells, with an IC₅₀ of 9.5 nM . This represents a direct translational link between the compound's molecular target engagement and its potential therapeutic effects, as IL-17 is a key driver of inflammation in multiple diseases .

Activity ParameterValue
RORC2 TR-FRET IC₅₀4.1 nM
IL-17 inhibition IC₅₀9.5 nM
Maximum IL-17 inhibition90%
RORA/RORB selectivity>7000-fold

Sources:

Structural Basis of Activity

Structure-activity relationship studies revealed that the trifluoromethyl group at the 4-position of the pyrrolo-pyridine ring is critical for optimal activity. This modification reduces the negative character of the ring nitrogen, making it better accommodated in the hydrophobic binding pocket of RORC2 . Additionally, the 3-cyano group on the benzamide plays a dominant role in functional potency; its replacement with hydrogen resulted in a 10-fold reduction in potency .

Pharmacokinetic Properties

Absorption and Distribution

PF-06747711 demonstrates favorable oral bioavailability, allowing for effective oral administration in preclinical models . This property is particularly valuable for chronic conditions requiring long-term treatment. The compound exhibits good metabolic stability in human liver microsomes, with clearance values reported as <8 μL/min/mg, suggesting a potentially favorable in vivo half-life .

Receptor Binding Kinetics

The compound displays interesting binding kinetics with its target receptor. Studies using a TR-FRET-based approach indicated that PF-06747711 has a prolonged dissociation half-life from RORC2, exceeding 10 hours . This "pseudoirreversible" binding characteristic contributes to its high efficiency in cellular assays and may allow for sustained pharmacological effects despite fluctuating plasma concentrations .

Pharmacological Effects

In Vitro Activity

PF-06747711 demonstrates potent inhibition of IL-17 production by human Th17 cells with an IC₅₀ of 9.5 nM and maximum inhibition of 90% . This effect is consistent with its mechanism as a RORC2 inverse agonist and represents a key pharmacological endpoint relevant to its potential therapeutic applications.

The compound shows a strong correlation between effective dissociation half-life from the receptor and IL-17 inhibitory potency, suggesting that its binding kinetics play an important role in its functional effects .

In Vivo Efficacy

In murine models of skin inflammation, PF-06747711 administered orally at doses of 10, 30, and 100 mg/kg daily over 5 days inhibited ear swelling in a dose-dependent manner . At the highest dose of 100 mg/kg, a maximum inhibition of 46% was observed .

Additionally, oral administration of PF-06747711 has demonstrated effectiveness in models relevant to ankylosing spondylitis, showing improvements in clinical manifestations such as bone loss, bone erosions, dermatitis, colitis, and weight loss in IL-23 overexpression mice .

ModelSpeciesDoseRouteScheduleOutcome
Skin inflammationFemale Balb/c mice (8-10 weeks)10, 30, 100 mg/kgOralDaily for 5 daysDose-dependent inhibition of ear swelling; 46% max inhibition at 100 mg/kg
IL-23 overexpressionMiceNot specifiedOralNot specifiedImprovements in bone loss, bone erosions, dermatitis, colitis, and weight loss

Sources:

Therapeutic Applications

Inflammatory Skin Conditions

PF-06747711's potent anti-inflammatory effects and specific targeting of the IL-17 pathway make it a promising candidate for treating psoriasis . Psoriasis is characterized by hyperproliferation of keratinocytes and infiltration of inflammatory cells, with IL-17 playing a central role in disease pathogenesis .

The compound's demonstrated efficacy in reducing skin inflammation in preclinical models suggests potential clinical utility. Its oral bioavailability offers an advantage over biologics that require injection, potentially improving treatment adherence and patient convenience .

Ankylosing Spondylitis

Research has shown that PF-06747711 may be effective in managing ankylosing spondylitis, a chronic inflammatory disease primarily affecting the spine and sacroiliac joints . The compound's ability to suppress the type-17 signaling pathway addresses a key pathophysiological mechanism in this condition.

Studies in IL-23 overexpression mice demonstrated that PF-06747711 improved multiple disease manifestations, including bone loss, bone erosions, dermatitis, colitis, and weight loss . These findings suggest potential broader applications in spondyloarthropathies beyond ankylosing spondylitis itself.

Development and Research History

Discovery and Optimization

PF-06747711 was developed through systematic medicinal chemistry optimization focusing on both potency and pharmacokinetic properties . The compound, also referred to as "Compound 66" in the scientific literature, emerged from structure-activity relationship studies aimed at improving the properties of earlier lead compounds .

Key insights from the development process included:

  • Introduction of the trifluoromethyl group at the 4-position of the pyrrolopyridine significantly enhanced potency by reducing the negative character of the ring nitrogen

  • The 3-cyano group on the benzamide was found to be critical for functional activity

  • N-methylation of the indole nitrogen improved potency by 16-fold compared to unmethylated analogues

Structure-Activity Relationships

Structure-activity relationship studies revealed specific features that contributed to the compound's exceptional potency :

ModificationEffect on Activity
Addition of N-methyl group to indole nitrogen16-fold increase in potency
Replacement of cyano group with hydrogen10-fold reduction in potency
Introduction of trifluoromethyl groupEnhanced potency by reducing negative character of ring nitrogen
4-methyl substituentIncreased receptor residence time

Source:

Electron Affinity Studies

Recent research has examined the electron affinity (EA) of PF-06747711 in the context of its biological activity. As a mono-imine compound that targets a nuclear hormone receptor, it demonstrates an EA value of 1.16 eV, which places it in a similar range to other bioactive compounds with ET (electron transfer) properties .

This relatively high electron affinity may contribute to its biological effects through mechanisms involving reactive oxygen species (ROS) and oxidative stress, which could complement its primary mechanism of action as a RORC2 inverse agonist .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator